B1578815 Beta-Amyloid (1-10), mouse, rat

Beta-Amyloid (1-10), mouse, rat

Katalognummer: B1578815
Molekulargewicht: 1081.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Primary Sequence and Post-Translational Modifications

The murine Aβ(1–10) sequence differs from humans at three residues (Table 1):

Species Aβ(1–10) Sequence Differences vs. Human Aβ(1–10)
Human Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr
Mouse/Rat Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe R5G, Y10F

These substitutions (Arg5→Gly and Tyr10→Phe) arise from species-specific APP gene variations. The absence of arginine at position 5 eliminates a positively charged residue, while phenylalanine at position 10 enhances hydrophobicity compared to tyrosine.

Secondary and Tertiary Structural Features

Nuclear magnetic resonance (NMR) studies reveal that rodent Aβ(1–10) adopts dynamic conformations in solution. In the presence of zinc ions, rat Aβ(1–16) forms dimers stabilized by His6 and His14 coordination, but the truncated Aβ(1–10) fragment lacks these metal-binding residues, resulting in greater structural flexibility. Circular dichroism (CD) spectroscopy shows minimal β-sheet content in monomeric rodent Aβ(1–10), contrasting with human Aβ(1–10), which exhibits partial β-strand propensity under physiological conditions.

Comparative Analysis with Human Aβ(1–10)

Structural divergences between rodent and human Aβ(1–10) underlie functional differences:

  • Reduced aggregation propensity : Murine Aβ(1–10) resists fibrillation due to the absence of Arg5, which in humans facilitates salt bridges with Asp7 and stabilizes β-sheet nuclei.
  • Altered immunogenicity : The Y10F substitution diminishes interactions with antibodies targeting the human Aβ N-terminus (e.g., 6E10), impacting immunotherapy research.

Eigenschaften

Molekulargewicht

1081.1

Sequenz

DAEFGHDSGF

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Beta-Amyloid (Aβ) denotes peptides of 36-43 amino acids in length that are crucially involved in Alzheimer's disease as the main component . Studies have explored the use of rat models to understand Alzheimer's Disease (AD) . Aβ1-42 oligomers can induce dysfunction in spatial memory .

Rat Models in Alzheimer's Disease Research

Advantages of Rat Models

  • Rats exhibit less behavioral variability compared to mice, allowing researchers to achieve significant results with fewer animals in behavioral experiments like the Morris Water Maze (MWM) .
  • Rats are physiologically, genetically, and morphologically closer to humans than mice. Their larger size facilitates neurosurgical procedures, neuroimaging, and in vivo electrophysiology .
  • Intracerebroventricular (icv) administration of toxic oligomeric Aβ1-42 (oAβ1-42) samples in rats can induce pathology and behavioral changes within two weeks, making it a short-term model for AD research .
  • The use of icv administration of toxic oAβ1-42 samples is advantageous, and the optimal size of the Aβ1-42 assemblies is 8 to 10 nm height .

Methods of Studying Beta-Amyloid

  • Preparation of toxic Aβ1-42 oligomers Toxic Aβ1-42 oligomers are prepared from a precursor peptide (iso-Aβ1-42), and the method of the synthesis and characterization of oAβ1-42 assemblies is standardized .
  • Neuron viability The effect of different oAβ1-42 samples on neuron viability, NFT-formation, dendritic spine density, synaptic plasticity, and spatial behavior can be measured in nontransgenic rats .
  • Development of rat model A novel rat model of AD can be developed using icv administration of well-characterized oAβ1-42 samples .
  • Aβ40 and Aβ43 One group of rats can be injected with a combination of Aβ40 and Aβ43 . Two other groups of rats can be injected with individual fragments at the same dose to control for the effects of the individual fragments, and two further groups with double the dose of Aβ40 and Aβ43 can be injected .

App Knock-in Rat Model
A rat model, with three familiar App mutations and humanized Aβ sequence knocked into the rat App gene, exhibits pathologies and disease progression resembling those in human patients . This includes the deposit of Aβ plaques in relevant brain regions, microglia activation and gliosis, progressive synaptic degeneration, and AD-relevant cognitive deficits . This App knock-in rat model may serve as a useful tool for AD research, identifying new drug targets and biomarkers, and testing therapeutics .

Studies Using Rat Models

  • Studies have used short human Aβ fragments (e.g., Aβ25–35) in rat experiments . However, these kinds of short Aβ peptides are not natural metabolites of Aβ degradation but aggregation-prone synthetic products .
  • Other laboratories have used a rat model of AD injecting fibrillary Aβ1-42 into the rat brain . In this model, the injected fibrillar Aβ aggregates form a deposit in the brain, and a long time is necessary for destabilization and disintegration of the assemblies to diffusible toxic Aβ-oligomers .
  • An App knock-in rat line harboring Swedish-Beyreuther/Iberian-Arctic mutations using the CRISPR/Cas9 technology has been generated . This rat model exhibits a comprehensive set of AD-relevant pathological, cellular, and behavioral phenotypes rarely seen in other APP models and may serve as a useful tool in aiding both AD research and drug discovery .

Analyse Chemischer Reaktionen

Proteolytic Processing of APP

The generation of Beta-Amyloid (1-10) begins with the proteolytic cleavage of APP, primarily mediated by:

  • Beta-Site APP Cleaving Enzyme 1 (BACE1) : This enzyme initiates the amyloidogenic pathway by cleaving APP at the Aspartate 1 site, releasing soluble APP beta (sAPPβ) and leaving a C-terminal fragment (C99) that is further processed by gamma-secretase to produce various lengths of amyloid-beta peptides, including Aβ(1-10) .

  • Gamma-Secretase : Following BACE1 cleavage, gamma-secretase processes C99 to release Aβ peptides, including Aβ(1-10). This step is crucial as it determines the length of the peptide produced, which can influence its aggregation properties and neurotoxicity .

Aggregation and Oligomerization

Beta-Amyloid peptides, including Aβ(1-10), can undergo self-aggregation to form oligomers and fibrils. The aggregation process is influenced by several factors:

  • Metal Ions : Studies have shown that metal ions such as zinc (Zn²⁺) can bind to Aβ peptides, stabilizing certain conformations that promote aggregation. For instance, NMR studies indicate that specific residues in Aβ(1-10) coordinate with metal ions, affecting its structural stability and aggregation behavior .

  • Environmental Factors : The presence of reactive oxygen species and other oxidative stressors can lead to modifications in Aβ structure, enhancing its propensity to aggregate .

Neurotoxicity Mechanisms

The toxicity associated with Beta-Amyloid (1-10) is primarily attributed to its ability to form soluble oligomers that disrupt neuronal function:

  • Calcium Dysregulation : Aβ oligomers can interfere with calcium homeostasis in neurons, leading to excitotoxicity .

  • Inflammatory Responses : The presence of Aβ aggregates can activate microglia and astrocytes, leading to neuroinflammation, which further exacerbates neuronal damage .

Experimental Models

Research utilizing mouse and rat models has been pivotal in elucidating the role of Beta-Amyloid (1-10):

  • Cognitive Impairment : Inoculation studies have demonstrated that administration of Aβ(1-42) leads to significant cognitive deficits in rats, as evidenced by impaired performance in spatial memory tasks .

  • Biomarker Studies : Elevated levels of Aβ oligomers have been correlated with increased expression of inflammatory markers such as GFAP in brain tissues, indicating a link between Aβ accumulation and neuroinflammatory responses .

Data Table: Key Findings from Studies

StudyModelKey Findings
RatImpaired spatial recognition memory after Aβ(1–42) treatment; significant reduction in Homer1a expression indicating synaptic dysfunction.
MouseRapid accumulation of Aβ plaques observed; gender differences noted in plaque deposition rates.
MouseSignificant reduction in total Aβ levels following immunotherapy combined with suppression of synthesis; highlights potential therapeutic strategies.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key differences between Aβ(1-10), mouse/rat, and other Aβ fragments:

Peptide Species Sequence CAS Number Molecular Weight Solubility Key Features
Aβ(1-10), mouse/rat Mouse/Rat DAEFGHDSGF 144409-98-3 ~1,200 Da Soluble in 0.1% NH₄OH (1 mg/ml) Rodent-specific sequence; used in neurotoxicity and synaptic plasticity studies .
Aβ(1-40), mouse/rat Mouse/Rat DAEFGHDSGF...VGSNK 144409-98-3 4,417 Da Soluble in 0.1% NH₄OH (1 mg/ml) Differs from human Aβ(1-40) at positions 5, 10, and 13; forms fibrils slower than Aβ(1-42) .
Aβ(1-42), mouse/rat Mouse/Rat DAEFGHDSGF...GGVVIA 166090-74-0 4,417.99 Da Soluble in 1% NH₄OH (1 mg/ml) Highly amyloidogenic; used to model AD plaques in transgenic mice .
Aβ(1-14), mouse/rat Mouse/Rat DAEFGHDSGFEVRH N/A 1,602.62 Da Synthetic, soluble in aqueous buffers Shorter fragment; used to study early aggregation intermediates .
Aβ(1-28), human Human DAEFRHDSGY...AEDVGSNK N/A ~3,200 Da Soluble in PBS or DMSO Contains the hydrophobic core (LVFFA); used in synaptic toxicity assays .

Cross-Species Differences

  • Human vs. Rodent Aβ : Human Aβ(1-42) aggregates faster than rodent Aβ(1-42) due to sequence variations (e.g., Arg5 vs. Gly5). This difference complicates translational research, necessitating "humanized" rodent models .
  • ELISA Detection : Commercial kits (e.g., ARG80939) specifically quantify rodent Aβ(1-42) in brain lysates with a sensitivity of 2 pg/ml, avoiding cross-reactivity with human Aβ .

Critical Research Findings

  • Therapeutic Targeting : Intranasal delivery of neprilysin (an Aβ-degrading enzyme) clears Aβ(1-42) plaques in mice by 60% within 4 weeks, highlighting the relevance of rodent-specific Aβ models .
  • Aggregation Kinetics : Rodent Aβ(1-42) forms β-sheet structures 50% slower than human Aβ(1-42) in vitro, as shown by atomic force microscopy (AFM) .

Challenges and Considerations

  • Solubility : Aβ(1-42), mouse/rat, requires aggressive solvents (e.g., NH₄OH) for solubilization, which may alter native conformation .

Vorbereitungsmethoden

Synthesis and Initial Preparation

2.1 Chemical Synthesis

  • Beta-Amyloid (1-10) peptides are typically synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over amino acid sequence and modifications.
  • After synthesis, peptides are cleaved from resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and lyophilized for storage.
  • This method yields peptides with high purity (>95%) suitable for biochemical and in vivo studies.

2.2 Recombinant Expression

  • Recombinant production in Escherichia coli is less common for the (1-10) fragment due to its short length but is well-established for longer amyloid-beta variants.
  • Protocols involve cloning the peptide sequence into expression vectors, inducing expression to form inclusion bodies, washing, solubilization, and purification via ion exchange chromatography.
  • Inclusion body purification involves multiple washing steps with buffers containing protease inhibitors, guanidine hydrochloride, and detergents like Triton X-100 to remove contaminants (Table 1).
Wash Step Buffer Composition Purpose
Wash 1 10 mM Tris, 1 mM EGTA, pH 9, 1 M GuHCl, 1% Triton X-100, protease inhibitors Remove loosely bound proteins and lipids
Wash 2 Same as Wash 1 Further purification
Wash 3 Same as Wash 1 Enhance purity
Wash 4 10 mM Tris, 1 mM EGTA, pH 9, no additives Final wash to remove detergents

Solubilization and Purification

3.1 Solubilization

  • Inclusion bodies are solubilized using 6 M guanidine hydrochloride (GuHCl) rather than urea to avoid carbamylation of the peptide N-terminus.
  • The solubilization is performed on ice with stirring for approximately 15 minutes to ensure complete dissolution of aggregated peptides.

3.2 Ion Exchange Chromatography

  • After dilution of GuHCl to reduce ionic strength, the peptide solution is filtered (0.22 μm) and applied to an anion exchange column (e.g., HiTrap Q HP).
  • Elution is performed with a salt gradient (0–100% of buffer containing 0.75 M NaCl) at pH 9.
  • Beta-Amyloid peptides typically elute at about 30% buffer B (high salt), yielding highly pure monomeric peptide fractions (Figure 2a).

3.3 Additional Purification

  • Size exclusion chromatography or centrifugal filtration is often employed post-ion exchange to remove aggregates and further purify monomeric peptides.
  • Lyophilization is generally avoided immediately post-purification to prevent aggregation but can be used for long-term storage.

Preparation for Binding and Aggregation Studies

4.1 Peptide Solubilization for Assays

  • For binding studies, such as those involving phage display to identify peptides binding specifically to Aβ1-10, the peptide is solubilized in phosphate-buffered saline (PBS) with 0.05% Tween-20 to enhance solubility and prevent nonspecific binding.
  • Incubation at 37°C for 60 minutes followed by overnight at 4°C ensures equilibrium binding conditions.

4.2 Aggregation Protocols

  • Aggregation kinetics differ between Aβ fragments; Aβ43 self-aggregates, whereas Aβ40 requires seeding.
  • For in vivo aggregation studies in rodents, combinations of peptides (e.g., Aβ40 and Aβ43) are injected at defined concentrations to seed amyloid deposits (e.g., 10 μg Aβ40 + 5 μg Aβ43 in 2 μL per site).
  • Aggregation is monitored by biochemical assays and histological analysis post-injection.

Data Table: Summary of Preparation Parameters

Step Conditions/Materials Outcome/Notes
Peptide synthesis SPPS, RP-HPLC purification >95% purity, lyophilized powder
Inclusion body washing Buffers with GuHCl, Triton X-100, protease inhibitors Removal of contaminants, white pellet
Solubilization 6 M GuHCl, ice, 15 min stirring Complete dissolution of peptide
Ion exchange chromatography HiTrap Q HP column, pH 9, salt gradient elution Monomeric peptide, ~90% purity post-wash
Binding assay prep PBS + 0.05% Tween-20, incubation 37°C/4°C Optimal peptide solubility and binding
In vivo aggregation prep Injection of peptide mixtures at specific doses Amyloid seeding in rodent brain

Research Findings and Notes

  • Recombinant Aβ peptides prepared by ion exchange chromatography are comparable in purity and aggregation behavior to synthetic peptides purified by HPLC.
  • Use of guanidine hydrochloride instead of urea avoids peptide modification and reduces aggregation during preparation.
  • Peptides targeting Aβ1-10 can modulate aggregation and neurotoxicity, highlighting the importance of precise peptide preparation for therapeutic research.
  • In vivo studies in rats demonstrate that co-injection of different Aβ fragments can seed amyloid deposits effectively, emphasizing the role of peptide concentration and combination in aggregation studies.

Q & A

Q. What are the key physicochemical properties of Beta-Amyloid (1-10) in mouse/rat models, and how do they influence experimental design?

Beta-Amyloid (1-10) is a truncated fragment of the full-length amyloid precursor protein (APP). Its solubility in aqueous buffers (e.g., 1% NH4OH/water) and aggregation propensity are critical for experimental reproducibility. For example, protocols for dissolving the peptide often involve volatile solvents like hexafluoroisopropanol (HFIP) to ensure monomerization . Researchers must standardize dissolution methods to avoid artifacts in aggregation studies. Note that the murine Beta-Amyloid (1-10) differs from the human isoform in sequence, which may affect antibody cross-reactivity in assays like ELISA .

Q. What are the standard assays for detecting Beta-Amyloid (1-10) in rodent brain tissues?

ELISA is a widely used method, with kits specifically validated for mouse/rat Beta-Amyloid (e.g., ARG80939), which detect soluble forms in CSF, brain homogenates, and cell lysates. Key steps include:

  • Centrifugation of samples at 14,000×g to isolate soluble oligomers .
  • Use of NH4OH or DMSO for peptide solubilization to prevent aggregation artifacts .
  • Validation with synthetic Beta-Amyloid (1-10) standards (CAS 166090-74-0) to ensure specificity .

Q. How do researchers address discrepancies in Beta-Amyloid (1-10) quantification across studies?

Contradictions often arise from differences in:

  • Sample preparation : Aggregation protocols (e.g., aging time, temperature) significantly impact oligomer-to-monomer ratios .
  • Antibody specificity : Commercial antibodies may exhibit variable affinity for murine vs. human isoforms. Always validate with species-specific controls .
  • Data normalization : Use total protein or housekeeping genes (e.g., β-actin) to standardize measurements across batches .

Advanced Research Questions

Q. What pharmacokinetic models are used to study Beta-Amyloid (1-10) turnover in rodent models of Alzheimer’s disease?

Stable isotope labeling kinetic (SILK) techniques are employed to track Beta-Amyloid metabolism over hours to days. Key parameters include:

  • Production rate : Modulated by secretase activity (e.g., BACE1 inhibition reduces Beta-Amyloid (1-10) generation) .
  • Clearance rate : Estimated via mathematical modeling of longitudinal data from CSF or plasma .
  • Compartmental analysis : Differentiates brain vs. peripheral contributions to peptide turnover .

Q. How do cross-species differences in Beta-Amyloid sequences impact translational research?

Murine Beta-Amyloid (1-10) lacks the human-specific residues critical for aggregation (e.g., positions 1-10: DAEFRHDSGY vs. rodent variants). This necessitates:

  • Transgenic models : Use of APP-overexpressing mice with humanized Beta-Amyloid sequences .
  • Structural studies : Circular dichroism or NMR to compare aggregation kinetics between species .
  • Functional assays : Test peptide toxicity in primary rodent neurons to validate pathophysiological relevance .

Q. What experimental strategies resolve contradictions in Beta-Amyloid (1-10)'s role in synaptic dysfunction?

Conflicting results may stem from:

  • Dose-dependent effects : Low concentrations may enhance synaptic plasticity, while high doses induce toxicity .
  • Oligomer heterogeneity : Size-exclusion chromatography or native PAGE can isolate specific oligomeric species for functional testing .
  • Time-course analyses : Acute vs. chronic exposure models reveal divergent impacts on LTP and memory .

Methodological Guidance

Q. How to design a robust study investigating Beta-Amyloid (1-10) interactions with apolipoproteins?

  • Variable selection : Include independent variables (e.g., apoE isoform) and dependent variables (e.g., Beta-Amyloid aggregation rate) .
  • Controls : Use synthetic Beta-Amyloid (1-10) (e.g., abs45152796) and apoE knockout models .
  • Statistical power : Ensure sample sizes account for intra-group variability in amyloid burden (≥10 animals/group recommended) .

Q. What are the best practices for replicating Beta-Amyloid (1-10) aggregation assays?

Follow this protocol:

  • Dissolve lyophilized peptide in HFIP, incubate 1 hr at 25°C.
  • Evaporate HFIP to form a thin film; store at -80°C.
  • Resuspend in DMSO (5 mM), dilute in PBS, and age at 4°C for 48 hr.
  • Centrifuge to isolate soluble oligomers (14,000×g, 10 min) . Note : Buffer composition (e.g., serum-free media) prevents interference with downstream assays .

Data Presentation and Ethics

Q. How to present Beta-Amyloid (1-10) data in compliance with journal guidelines?

  • Tables : Include raw data (e.g., ELISA optical densities) in appendices; processed data (mean ± SEM) in the main text .
  • Figures : Use scatterplots for individual animal data and bar graphs for group comparisons .
  • Ethics : Disclose IACUC approval codes and housing conditions (e.g., 12-hr light/dark cycles) .

Q. What are emerging techniques for modulating Beta-Amyloid (1-10) in preclinical studies?

  • Immunotherapy : Anti-Beta-Amyloid antibodies (e.g., aducanumab analogs) enhance clearance .
  • Gene editing : CRISPR/Cas9 targeting of APP secretases to reduce Beta-Amyloid production .
  • Nanoparticles : Lipid-based carriers for targeted delivery of Beta-Amyloid inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.